(1-(4-fluorobenzyl)-1H-indole-3-carbonyl)-L-valine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMB-FUBICA metabolite 3 involves the ester hydrolysis of MMB-FUBICA. The reaction typically requires the use of a base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production of MMB-FUBICA metabolite 3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a crystalline solid form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MMB-FUBICA metabolite 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
MMB-FUBICA metabolite 3 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Reference Standard: Used in mass spectrometry for the identification and quantification of synthetic cannabinoids.
Forensic Analysis: Helps in the detection of synthetic cannabinoid use in biological samples.
Pharmacological Studies: Used to study the metabolism and toxicokinetics of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of MMB-FUBICA metabolite 3 involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. The compound primarily targets the CB1 and CB2 receptors, leading to various physiological and psychological effects .
Comparison with Similar Compounds
Similar Compounds
ADB-FUBICA: Similar structure but differs by an additional methylene moiety in the acetamide linker.
MDMB-FUBICA: Another synthetic cannabinoid with a similar structure but different functional groups.
Uniqueness
MMB-FUBICA metabolite 3 is unique due to its specific ester hydrolysis product, which distinguishes it from other synthetic cannabinoids. Its distinct chemical structure and metabolic profile make it a valuable reference standard in forensic and research applications .
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H21FN2O3/c1-13(2)19(21(26)27)23-20(25)17-12-24(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,25)(H,26,27)/t19-/m0/s1 |
InChI Key |
GLSZASCWFBSHNV-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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